EOAI3402143

描述

EOAI3402143 是一种靶向去泛素化酶的小分子抑制剂,具体而言,它靶向 Usp9x、Usp24 和 Usp5。 它在增加肿瘤细胞凋亡和阻断肿瘤生长方面显示出潜力,使其成为有希望的癌症治疗候选药物 .

准备方法

合成路线和反应条件

EOAI3402143 的合成涉及多个步骤,包括形成关键中间体以及随后在受控条件下进行的反应。确切的合成路线和反应条件为专有信息,未公开发布。 已知该化合物以高纯度合成,通常在 98% 以上 .

工业生产方法

This compound 的工业生产遵循小分子抑制剂的标准方案,确保一致性和可扩展性。 该化合物以多种数量提供,从毫克到克不等,通常在 -20°C 储存以实现长期稳定性 .

化学反应分析

Mechanism of Action and Primary Reactivity

EOAI3402143 (C₂₅H₂₈Cl₂N₄O₃) is a deubiquitinase (DUB) inhibitor that selectively targets USP5 , USP9X , and USP24 through competitive inhibition at the catalytic cysteine site . Its chemical structure includes a cyanoacrylamide group, which facilitates covalent interaction with the thiol group of cysteine residues in DUB active sites . This interaction disrupts ubiquitin chain processing, leading to accelerated proteasomal degradation of substrates like PD-1 and Mcl-1 .

Inhibition of USP5

- Reaction : this compound binds to USP5's catalytic domain (Cys335), blocking its deubiquitinating activity .

- Kinetics : Reduces PD-1 protein levels by >80% at 1.5 μM in Jurkat cells without affecting mRNA .

- Specificity : No cross-reactivity observed with PD-L1 or VISTA .

Interaction with USP9X/USP24

- Dose Dependency : IC₅₀ values of 82 nM (USP9X) and 1.42–4.41 μM (USP24/25) .

- Apoptotic Effects : Induces caspase-3 activation and PARP cleavage in myeloma cells at 0.5–2.0 μM .

ERK-Mediated Phosphorylation

This compound indirectly modulates PD-1 stability by enhancing ERK1/2-mediated phosphorylation at Ser/Thr residues, promoting ubiquitination . Mutation of lysine residues (e.g., K210E) in PD-1’s D domain disrupts ERK binding, reducing degradation efficiency .

Structural Determinants of Reactivity

| Property | Value |

|---|---|

| Molecular Weight | 503.42 g/mol |

| LogP (Predicted) | 3.97 |

| Solubility (Water) | 0.00228 mg/mL (ESOL) |

| Key Functional Groups | Cyanoacrylamide, Dichloropyridine |

| Metabolic Stability | High CYP2C19/2D6/3A4 inhibition |

The morpholinoethoxy side chain enhances cell permeability, while the dichloropyridine moiety stabilizes hydrophobic interactions with DUBs .

Synthetic and Degradation Pathways

- Synthesis : Prepared via nucleophilic substitution of 3,6-dichloropyridine with cyanoacetamide derivatives in ethyl acetate .

- Stability : Degrades under acidic conditions (pH < 4) via hydrolysis of the acrylamide bond .

In Vitro Studies

- PD-1 Regulation : Reduces PD-1 protein by 50% in primary T cells at 1 μM .

- Cancer Models : Induces tumor regression in myeloma xenografts at 10 mg/kg .

Comparative Inhibition Profiles

| Target | IC₅₀ (μM) | Cell Line |

|---|---|---|

| USP5 | 1.42 | MOLT-4 |

| USP9X | 0.082 | HCT116 |

| USP24 | 4.41 | SW1990 |

科学研究应用

Melanoma Treatment

EOAI3402143 has been investigated for its synergistic effects when combined with BRAF and MEK inhibitors in melanoma models. This combination enhances apoptosis signaling and increases sensitivity to targeted therapies, providing a promising avenue for overcoming resistance to current treatments .

Colorectal Cancer

In colorectal cancer studies, this compound demonstrated the ability to reduce PD-1 expression on tumor-infiltrating T cells. This effect was associated with better immune responses against tumors, highlighting its potential as an immunotherapeutic agent .

Case Study 1: Melanoma

- Objective : To evaluate the efficacy of this compound in enhancing the effects of BRAF and MEK inhibitors.

- Method : In vitro assays were conducted on melanoma cell lines treated with this compound alongside BRAF inhibitors.

- Results : The combination treatment significantly increased apoptosis rates compared to monotherapy, suggesting enhanced therapeutic efficacy.

Case Study 2: Colorectal Cancer

- Objective : To assess the impact of this compound on PD-1 levels in human colorectal cancer tissues.

- Method : Multiplexed immunohistochemistry was used to analyze PD-1 and USP5 expression in tumor samples.

- Results : A correlation was found between high USP5 expression and PD-1 levels, indicating that this compound could effectively target this pathway to improve immune response .

Data Tables

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Melanoma | Inhibition of USP5 | Increased sensitivity to BRAF/MEK inhibitors |

| Colorectal Cancer | Reduction of PD-1 protein levels | Enhanced immune response against tumors |

作用机制

EOAI3402143 通过抑制去泛素化酶 Usp9x、Usp24 和 Usp5 的活性来发挥其作用。 这种抑制会破坏泛素蛋白酶体途径,导致泛素化蛋白积累并在肿瘤细胞中诱导凋亡 . 该化合物专门靶向参与细胞存活和增殖的分子途径,使其在阻断肿瘤生长方面有效 .

相似化合物的比较

EOAI3402143 在同时抑制多种去泛素化酶(包括 Usp9x、Usp24 和 Usp5)方面的能力是独一无二的。类似的化合物包括:

WP1130: 另一种靶向 Usp9x 的去泛素化酶抑制剂,但与 this compound 相比特异性较低.

USP7-IN-3: Usp7 的选择性抑制剂,用于癌症研究.

GNE-6640: 靶向 Usp7,并用于与泛素蛋白酶体途径相关的研究.

生物活性

EOAI3402143 is a novel small-molecule inhibitor that targets deubiquitinating enzymes (DUBs), specifically USP5, USP9x, and USP24. This compound has shown significant potential in various cancer models, particularly in enhancing apoptosis in tumor cells and regulating immune checkpoint proteins. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on specific cancer types, and relevant case studies.

This compound functions primarily by inhibiting the activity of DUBs, which play crucial roles in protein homeostasis by regulating ubiquitination and deubiquitination processes. The inhibition of DUBs by this compound leads to increased ubiquitination of target proteins, promoting their degradation. Notably, this compound has been found to significantly reduce the protein abundance of PD-1, an immune checkpoint that negatively regulates T cell activation, without affecting other checkpoints like PD-L1 or VISTA .

Key Findings on Mechanisms

- Inhibition of PD-1 : In vitro studies demonstrated that this compound treatment resulted in a dose-dependent decrease in PD-1 protein levels in various T cell lines (MOLT-4, Jurkat) and primary CD3+ T cells .

- Deubiquitination Assay : Co-incubation of purified USP5 with ubiquitinated PD-1 confirmed that this compound inhibits USP5-mediated deubiquitination directly .

- Tumor Microenvironment : Immunohistochemistry studies revealed that USP5 colocalizes with PD-1 in tumor-infiltrating T cells from colorectal cancer patients, suggesting a significant role in tumor microenvironment regulation .

Effects on Cancer Cell Lines

This compound has been extensively studied for its effects on various cancer types:

Table 1: Summary of this compound Effects on Cancer Cell Lines

| Cancer Type | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Multiple Myeloma | Primary myeloma cells | Increased apoptosis | Inhibition of Usp9x and Usp24 |

| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299 | Reduced cell proliferation | Inhibition of USP5 |

| Colorectal Cancer | SW480 | Decreased PD-1 expression | Targeting USP5 |

Case Study 1: Multiple Myeloma

In a study involving multiple myeloma models, this compound was shown to dose-dependently inhibit Usp9x and Usp24 activity. This inhibition led to increased apoptosis in myeloma cells and significant regression of tumors in mouse models . The study concluded that targeting these DUBs could offer therapeutic benefits for patients with drug-refractory myeloma.

Case Study 2: Non-Small Cell Lung Cancer

Research on NSCLC indicated that this compound effectively reduced cell proliferation in vitro. The compound's action was linked to the inhibition of USP5, which is known to regulate cell cycle progression through its interaction with cyclin D1 . In vivo experiments demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models .

属性

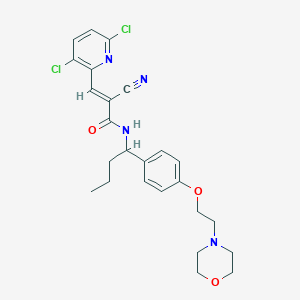

IUPAC Name |

(E)-2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)/b19-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVQQNZHGBYGQ-KNTRCKAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)/C(=C/C3=C(C=CC(=N3)Cl)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。